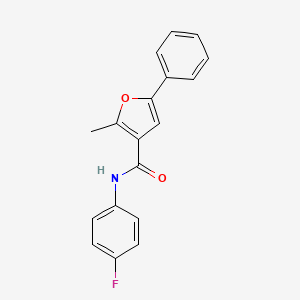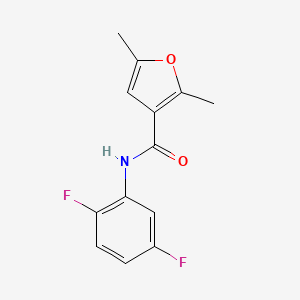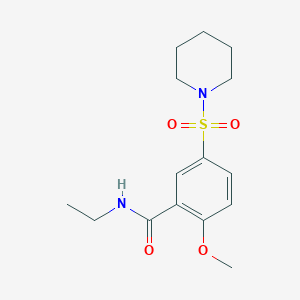![molecular formula C11H17N5O2S B4684380 N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4684380.png)
N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to an antigen. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell activation, proliferation, and survival. This compound inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in B-cell malignancies by inducing apoptosis and inhibiting proliferation. This compound also inhibits B-cell activation and proliferation in autoimmune disorders, leading to a reduction in disease activity. In addition, this compound has been shown to reduce inflammation in chronic inflammatory diseases by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for precise modulation of B-cell receptor signaling. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects, which may lead to unwanted side effects. In addition, this compound may have limited efficacy in certain B-cell malignancies that have developed resistance to BTK inhibitors.
Orientations Futures
For the development of N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide and other BTK inhibitors include combination therapies, the development of novel inhibitors, and the identification of predictive biomarkers for response.
Applications De Recherche Scientifique
N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and chronic inflammatory diseases. In preclinical studies, this compound has demonstrated potent anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.
Propriétés
IUPAC Name |
N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-9-11(8-15(3)13-9)19(17,18)16(4)7-10-5-12-14(2)6-10/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOQCUATGPZIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(C)CC2=CN(N=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B4684302.png)
![3-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4684310.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4684321.png)
![7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4684328.png)


![2-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4684346.png)
![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684348.png)

![N-(tert-butyl)-2-(4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4684376.png)
![N-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4684386.png)

![2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4684396.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4684400.png)